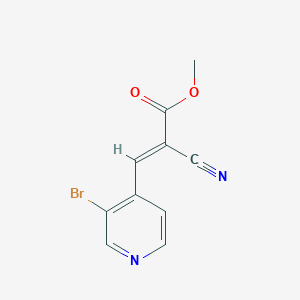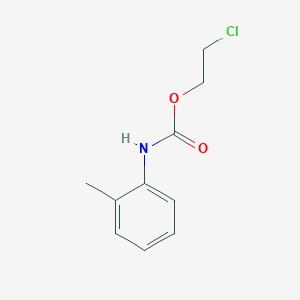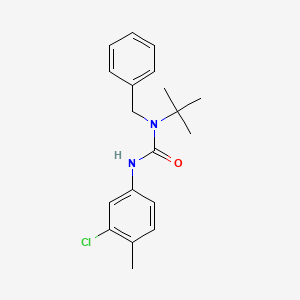
N-Benzyl-N-(tert-butyl)-N'-(3-chloro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-chloro-4-methylphenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of benzylamine, tert-butyl isocyanate, and 3-chloro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amines.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-(tert-butyl)-N’-(4-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-methylphenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea
Uniqueness
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
853319-12-7 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
1-benzyl-1-tert-butyl-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C19H23ClN2O/c1-14-10-11-16(12-17(14)20)21-18(23)22(19(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,21,23) |
Clave InChI |
GVYLJPRNTJZWCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CC=C2)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
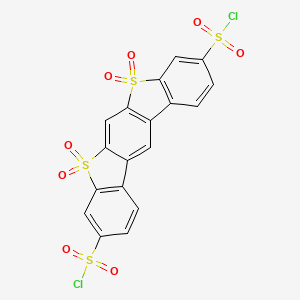
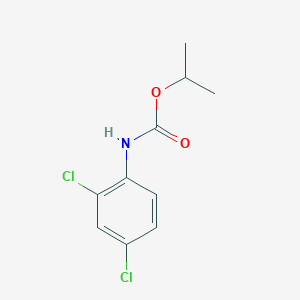
![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)
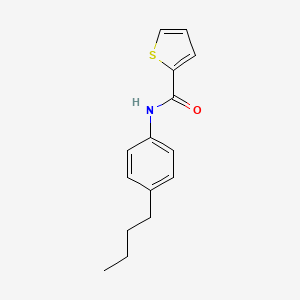
![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)
